(2S)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
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Overview
Description
(2S)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one is a complex organic compound belonging to the class of chromanone derivatives. This compound is characterized by its unique structure, which includes multiple methoxy groups and a dihydrochromenone core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with a suitable chromanone derivative under acidic conditions, followed by methoxymethylation using methoxymethyl chloride in the presence of a base . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2S)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromanone derivatives .
Scientific Research Applications
(2S)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which (2S)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . Additionally, its anti-inflammatory effects are mediated through the modulation of inflammatory cytokines and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenyl derivatives: Compounds such as 4-methoxyphenyl isocyanate and tris(4-methoxyphenyl)phosphine share structural similarities and exhibit related chemical properties.
Chromanone derivatives: Other chromanone derivatives, such as those synthesized from 4-chromanone, also share a similar core structure and exhibit comparable biological activities.
Uniqueness
What sets (2S)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one apart is its unique combination of methoxy groups and dihydrochromenone core, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C20H22O7 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(2S)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H22O7/c1-22-11-25-15-8-18(26-12-23-2)20-16(21)10-17(27-19(20)9-15)13-4-6-14(24-3)7-5-13/h4-9,17H,10-12H2,1-3H3/t17-/m0/s1 |
InChI Key |
PUZCVJRGJCUWMV-KRWDZBQOSA-N |
Isomeric SMILES |
COCOC1=CC2=C(C(=O)C[C@H](O2)C3=CC=C(C=C3)OC)C(=C1)OCOC |
Canonical SMILES |
COCOC1=CC2=C(C(=O)CC(O2)C3=CC=C(C=C3)OC)C(=C1)OCOC |
Origin of Product |
United States |
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